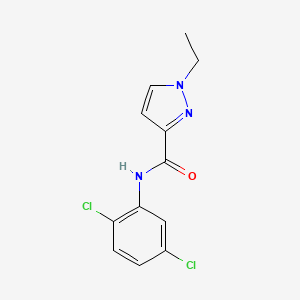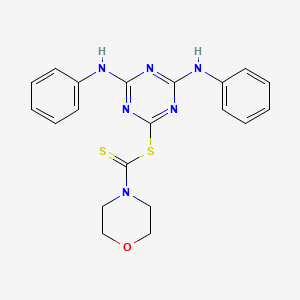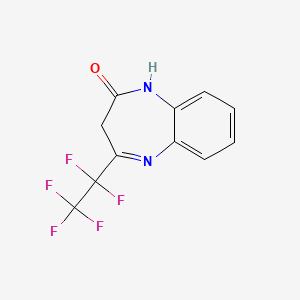![molecular formula C17H19BrN4O B10946693 N-(1-adamantyl)-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10946693.png)
N-(1-adamantyl)-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantyl)-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that combines the unique structural features of adamantane, pyrazolo[1,5-a]pyrimidine, and a bromine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
N-(1-adamantyl)-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic and photophysical properties.
Biological Research: It is used as a molecular probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantyl group enhances the compound’s ability to penetrate cell membranes, while the pyrazolo[1,5-a]pyrimidine core interacts with the active sites of target proteins. This interaction can inhibit the activity of enzymes involved in critical cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and have been studied for their medicinal properties.
Imidazo[1,2-a]pyridines: These analogues also exhibit significant biological activity and are used in drug development.
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds have similar structural features and are explored for their antiviral and anticancer activities.
Uniqueness
N-(1-adamantyl)-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to the presence of the adamantyl group, which enhances its lipophilicity and membrane permeability. Additionally, the bromine substituent provides opportunities for further functionalization and derivatization, making it a versatile compound for various applications .
Properties
Molecular Formula |
C17H19BrN4O |
|---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
N-(1-adamantyl)-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C17H19BrN4O/c18-13-8-19-15-4-14(21-22(15)9-13)16(23)20-17-5-10-1-11(6-17)3-12(2-10)7-17/h4,8-12H,1-3,5-7H2,(H,20,23) |
InChI Key |
MUPBJIRRXNEWFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN5C=C(C=NC5=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B10946611.png)
![2-(5-methyl-4-nitro-1H-pyrazol-1-yl)-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B10946612.png)
![[4-(4-chlorobenzyl)piperazin-1-yl]{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B10946614.png)
![4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10946618.png)
![ethyl (2E)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10946653.png)
![N'-cyclododecylidene-5-[(4-ethoxyphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B10946657.png)
![4-hydroxy-6-methyl-3-{(2E)-3-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-enoyl}-2H-pyran-2-one](/img/structure/B10946662.png)
![5-(4-bromophenyl)-3-chloro-N-(4-chlorobenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10946665.png)

![3-[(acetyloxy)methyl]-7-({3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10946675.png)
![N'-[(1Z)-1-(2,5-dimethoxyphenyl)ethylidene]-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B10946679.png)
![5-(2,4-dichlorophenyl)-N-[4-(difluoromethoxy)-3-ethoxyphenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10946683.png)


